Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with pyrazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave-assisted synthesis to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar antimicrobial properties.
Ethyl 2-aminothiazole-4-acetate: Another derivative with potential biological activities.
2-Amino-5-(4-acetylphenylazo)-thiazole: Known for its antioxidant and antimicrobial properties.
Uniqueness
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and pyrazine rings, which contribute to its diverse biological activities. The combination of these two heterocycles enhances its potential as a multifunctional therapeutic agent .
Biological Activity
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H10N4O2S and a molecular weight of 250.28 g/mol. The compound features a thiazole ring substituted with an amino group and a pyrazine moiety, which enhances its biological activity spectrum compared to other similar compounds.
1. Anticancer Activity
Research indicates that compounds containing thiazole and pyrazine structures often exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound interacts with critical molecular targets, inhibiting pathways involved in cancer cell proliferation. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
- Case Study : In a study evaluating the anticancer activity of related thiazole compounds, a derivative exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, showcasing the potential efficacy of thiazole derivatives in cancer treatment .
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | 0.08 |
Thiazole derivatives | HepG-2 | TBD |
2. Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The thiazole core is crucial for maintaining its antibacterial activity:
- Selectivity Index : A selectivity index (SI) of 26 was reported for related compounds against M. tuberculosis, indicating effective targeting with minimal toxicity to human cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving thiazole precursors and pyrazine derivatives. This versatility allows for the creation of analogs with enhanced biological activities or altered pharmacokinetic properties.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of thiazole-based compounds:
- Structural Variations : Modifications at different positions on the thiazole ring can lead to compounds with improved efficacy against specific targets.
- Biological Assays : Various assays have demonstrated that certain derivatives maintain or enhance activity against cancer and bacterial strains, emphasizing the potential for drug development from this scaffold .
Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring with methyl substitution | Enhanced lipophilicity |
Ethyl 2-amino-thiazole-5-carboxylic acid | Lacks pyrazine moiety | More acidic properties |
Ethyl 4-(pyrazin-2-yloxy)-thiazole-5-carboxylic acid | Ether linkage with pyrazine | Potentially different pharmacokinetics |
Properties
Molecular Formula |
C10H10N4O2S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14) |
InChI Key |
CINGWRWVWSPAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2 |
Origin of Product |
United States |
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